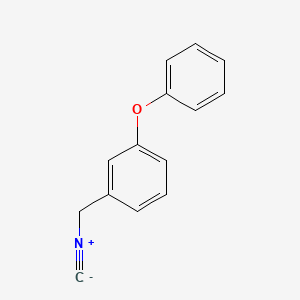
3-Phenoxybenzyl isocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxybenzyl isocyanide is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Amide Bond Formation
One of the primary applications of 3-Phenoxybenzyl isocyanide is in the formation of amide bonds. The compound acts as a nucleophile in novel three-component reactions that facilitate the synthesis of highly substituted secondary amides. This method allows for late-stage modifications in drug discovery, enhancing the properties of complex drug-like molecules .
Table 1: Summary of Amide Synthesis Reactions Using this compound
| Reaction Type | Substrate Used | Yield (%) | Notes |
|---|---|---|---|
| SN2 Reaction | Dibenzyline with adamantly isocyanide | 40 | Demonstrated robust substrate scope |
| GBB-3CR Reaction | Aldehyde with cyclohexyl isocyanide | 36 | Useful for synthesizing bicyclic compounds |
| Ugi Reaction | Aldehyde with isocyanides | Varies | Applicable for diverse lipid derivatives |
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study on synthesized compounds showed significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 µg/mL . The presence of specific structural motifs in these compounds enhances their effectiveness as potential anticancer agents.
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on a series of substituted isocyanides inspired by natural products. The study revealed that specific modifications to the phenoxy group significantly influenced biological activity, leading to the identification of highly potent antiplatelet agents .
Catalysis
Catalytic Applications
In catalytic processes, this compound has been utilized in various reactions, including amidation and acylation. The compound's reactivity can be optimized using different catalysts, such as iron(III) complexes, which have shown improved yields under specific conditions .
Table 2: Catalytic Performance of Reactions Involving this compound
| Catalyst Used | Reaction Type | Yield (%) | Optimal Conditions |
|---|---|---|---|
| Fe(acac)3 | Amidation | 83 | Diethyl carbonate as solvent |
| Pivalic acid | Acylation | Varies | Requires excess amine for yield |
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, leading to materials with enhanced properties such as thermal stability and mechanical strength. Its application in the development of functional polymers has been explored, particularly in creating materials for coatings and adhesives.
特性
分子式 |
C14H11NO |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
1-(isocyanomethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C14H11NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,11H2 |
InChIキー |
WSRHSSIEQNWYME-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CC1=CC(=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















